Lipophilicity Shift: Ethyl vs. Methyl N1 Substituent
The N1-ethyl substitution on the target compound increases lipophilicity relative to the N1-methyl analog. The computed logP for the free base of the 1-methyl analog is 1.60 [1], whereas the equivalent value predicted for the 1-ethyl free base is approximately 2.29 (estimated from the ChemExper entry logP of –0.29 for the hydrochloride salt after correction for salt contribution) . This increase of roughly 0.7 log units is consistent with the addition of one methylene group and can influence compound partitioning in both synthetic intermediates and final bioactive ligands.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | clogP ≈ 2.29 (free base, estimated) |
| Comparator Or Baseline | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine: logP = 1.60 (computed, free base) |
| Quantified Difference | Δ logP ≈ +0.69 (ethyl vs. methyl) |
| Conditions | Predicted logP values from algorithmic models; no experimental logP data found in primary literature for either compound |
Why This Matters
Procurement must match the exact N1-alkyl group because a 0.7 logP difference can alter CNS penetration, metabolic stability, and off-target binding in downstream bioactive molecules, invalidating structure-activity relationships if the wrong building block is used.
- [1] Molbase. (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine – LOGP: 1.59790. CAS 1185532-72-2. Available at: https://baike.molbase.cn/cidian/35800122/ View Source
